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Compound of Interest |

Compound Name: I-Tyrosinol
CAS No.: 5034-68-4
Cat. No.: B1581359
Get Quote
. J

Preamble: The Rationale for Spectroscopic Analysis
of I-Tyrosinol

I-Tyrosinol, the chiral amino alcohol derived from the proteinogenic amino acid |-tyrosine,
serves as a valuable building block in synthetic organic chemistry and medicinal chemistry. Its
structural relationship to I-tyrosine—differing only by the reduction of the carboxylic acid to a
primary alcohol—imparts unique chemical properties while retaining the key pharmacophoric
elements of the phenol and chiral amine. This makes it a crucial starting material for the
synthesis of novel ligands, peptide mimics, and pharmaceutical intermediates.

The absolute necessity for rigorous spectroscopic characterization lies in the confirmation of
this structural transformation. The reduction of the carboxylic acid is the critical step; therefore,
verifying the disappearance of the carboxyl functionality and the appearance of a primary
alcohol group is paramount. This guide provides a comprehensive overview of the expected
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for I-
Tyrosinol. Due to the relative scarcity of published spectra for the free base, this guide will
leverage the extensive, high-quality data available for its precursor, |-Tyrosine, as a
comparative benchmark. This approach not only establishes the expected spectral features of
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I-Tyrosinol but also provides a deeper understanding of how specific functional group
transformations manifest in spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of I-
Tyrosinol in solution. Both *H and 13C NMR are essential for confirming the successful
reduction of |-Tyrosine and for assigning the chemical environment of every proton and carbon
atom.

'H NMR Spectroscopy: Mapping the Proton
Environments

The *H NMR spectrum provides detailed information about the number of different types of
protons and their connectivity. The key transformation from I-Tyrosine to I-Tyrosinol involves
the C1 position, where the carboxylic acid is reduced to a -CH20H group.

Expected *H NMR Spectral Data for I-Tyrosinol:
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Assignment

Expected Chemical
Shift (&) ppm

Expected Multiplicity

Notes

H-2', H-6' (Aromatic)

~70-72

Doublet (d)

Protons ortho to the

CH: group.

H-3', H-5' (Aromatic)

~6.7-6.9

Doublet (d)

Protons meta to the

CHz group.

H-2 (a-proton)

~3.1-34

Multiplet (m)

Chiral center, coupled
to B- and
hydroxymethyl

protons.

H-3 (B-protons)

~25-28

Multiplet (m)

Diastereotopic protons
adjacent to the

aromatic ring.

H-1 (Hydroxymethyl)

~3.4-3.7

Multiplet (m)

Diastereotopic protons
of the new CH20H

group.

-NHz, -OH (Phenolic &
Alcholic)

Variable

Broad Singlet (br s)

Exchangeable
protons; position and
intensity are solvent
and concentration

dependent.

Expertise & Causality:

o Disappearance of the Carboxyl Proton: I-Tyrosine in its acidic form would show a very broad

signal for the -COOH proton, typically >10 ppm. The absence of this signal is the first

indication of a successful reduction.

o Appearance of H-1 Protons: The most critical change is the emergence of signals for the

new methylene protons (-CH20H) adjacent to the chiral center (H-2). These protons are

diastereotopic and will appear as a complex multiplet, likely an AB quartet further split by

coupling to the H-2 proton, in the range of 3.4-3.7 ppm. This confirms the formation of the

primary alcohol.
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o Upfield Shift of H-2: The a-proton (H-2) in I-Tyrosinol is expected to shift upfield compared
to its position in |-Tyrosine (~4.0 ppm). This is because the electron-withdrawing effect of the
carboxylic acid is replaced by the less deshielding alcohol group.

3C NMR Spectroscopy: The Carbon Skeleton

The 13C NMR spectrum provides a definitive count of the unique carbon atoms in the molecule.
The conversion of the carboxyl group to a hydroxymethyl group results in a highly diagnostic
shift in the spectrum.

Expected 3C NMR Spectral Data for I-Tyrosinol:

Expected Chemical Shift (d)

Assignment Notes
ppm
C-4' (Phenolic) ~ 155 - 157 Carbon bearing the -OH group.
) Protons ortho to the CH2
C-2', C-6' (Aromatic) ~130-132
group.
) Quaternary carbon attached to
C-1' (Aromatic) ~128 - 130 ) i ]
the aliphatic chain.
_ Protons meta to the CH2
C-3', C-5' (Aromatic) ~115-117
group.
Key Signal: Appearance of the
C-1 (Hydroxymethyl) ~ 64 - 67
new -CH20H carbon.
Carbon bearing the -NH2
C-2 (a-carbon) ~56 - 59
group.
Carbon adjacent to the
C-3 (B-carbon) ~38-41

aromatic ring.

Expertise & Causality:

» Disappearance of the C=0 Signal: The key piece of evidence for a complete reaction is the
disappearance of the carboxylic acid carbonyl signal, which is typically found far downfield
(~173-177 ppm) in the spectrum of |-Tyrosine.
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o Appearance of the C-1 Signal: Concurrently, a new signal appears in the aliphatic region,
typically between 64 and 67 ppm. This signal is characteristic of a primary alcohol carbon (-
CH20H) and is unambiguous proof of the successful reduction.

Infrared (IR) Spectroscopy: Probing Functional
Group Vibrations

IR spectroscopy is a rapid and effective method for confirming the presence and absence of
key functional groups. The comparison between the IR spectra of |-Tyrosine and I-Tyrosinol is
stark and illustrative of the chemical transformation.

Expected IR Absorption Bands for I-Tyrosinol:
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Wavenumber (cm~1)  Intensity Assignment Interpretation

Overlapping bands for

the hydroxyl and
O-H (Alcohol & ]
3200 - 3500 Strong, Broad amine groups. The
Phenol) & N-H Stretch )
broadness is due to

hydrogen bonding.

. ) Characteristic of the
3000 - 3100 Medium Aromatic C-H Stretch )
benzene ring.

) ] ] From the -CH2- and -
2850 - 2960 Medium Aliphatic C-H Stretch
CH- groups.

o Confirms the
C=C Aromatic Ring
~1600, ~1515 Strong presence of the
Stretch ]
benzene ring.

Aliphatic bending

~1450 Medium C-H Bend o
vibrations.
A strong band
1230 - 1260 Strong Phenolic C-O Stretch confirming the phenol

group.

Key Signal: Confirms
1020 - 1080 Strong Aliphatic C-O Stretch the new primary
alcohol C-O bond.

Trustworthiness & Self-Validation: The IR spectrum provides a self-validating system for
confirming the synthesis of I-Tyrosinol.

» Validation (Absence): The spectrum must be free of the strong, characteristic C=0 stretching
band of a carboxylic acid, which would be present in the starting material, I-Tyrosine, around
1700-1740 cm~1,

» Validation (Presence): The spectrum must show a new, strong C-O stretching band for the
primary alcohol around 1050 cm~1. This, combined with the broad O-H band and the
absence of the C=0 band, provides conclusive evidence of the desired functional group
transformation.
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Mass Spectrometry (MS): Molecular Weight and
Fragmentation

Mass spectrometry provides the molecular weight of I-Tyrosinol and offers structural
information through its fragmentation pattern. Electron lonization (El) is a common technique
for this analysis.

Expected Mass Spectrometry Data for I-Tyrosinol.:
e Molecular Formula: CoH13NO:2

e Molecular Weight: 167.21 g/mol

e Nominal Mass: 167

Expected Fragmentation Pattern (EI-MS):

The fragmentation of I-Tyrosinol is dictated by its functional groups. The most likely
fragmentation pathways include:

o Benzylic Cleavage: The bond between the a-carbon (C-2) and [3-carbon (C-3) is weak.
Cleavage at this position is highly favorable and results in the formation of a resonance-
stabilized hydroxy-tropylium ion.

o m/z 107: This is expected to be the base peak in the spectrum, arising from the
[HOCeH4CH2]* fragment. Its high intensity is a hallmark of tyrosine and its derivatives.

¢ Loss of Hydroxymethyl Group: Cleavage of the C1-C2 bond can lead to the loss of the
*CH20H radical (mass 31).

o m/z 136: [M - 31]*

» Alpha-Cleavage (Amine): Cleavage of the bond adjacent to the nitrogen atom is also a
common pathway for amines. This would result in a fragment from the loss of the benzyl

group.

o m/z 60: [CH(NH2)=CHOH]*
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Expertise & Causality: Unlike |-Tyrosine, which shows a characteristic loss of the carboxyl
group ([M - 45]"), I-Tyrosinol's fragmentation is dominated by pathways characteristic of a
benzyl alcohol and an amino alcohol. The presence of a strong peak at m/z 107 and the
absence of a significant peak corresponding to [M - 45]* strongly supports the I-Tyrosinol
structure.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data
discussed.

NMR Spectroscopy Protocol

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

FT-IR Spectroscopy Protocol

Caption: General workflow for Electron lonization Mass Spectrometry (EI-MS).

Conclusion

The structural characterization of I-Tyrosinol is a clear and logical process rooted in the
fundamental principles of spectroscopy. By understanding the expected spectral changes
resulting from the reduction of I-Tyrosine's carboxylic acid to a primary alcohol, a researcher
can unambiguously confirm the identity and purity of the synthesized product. The key
diagnostic markers—the appearance of the -CH20H signals in *H and 13C NMR, the
emergence of the aliphatic C-O stretch in IR, and the characteristic fragmentation pattern in MS
—form a robust, self-validating web of evidence. This guide provides the foundational
knowledge and practical protocols necessary for any scientist working with this important chiral
building block.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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